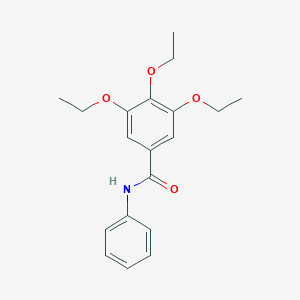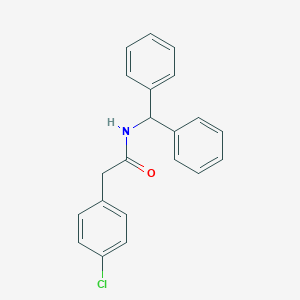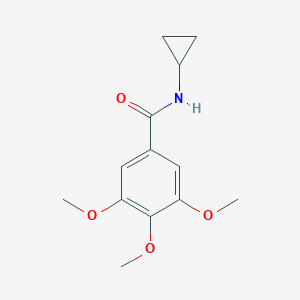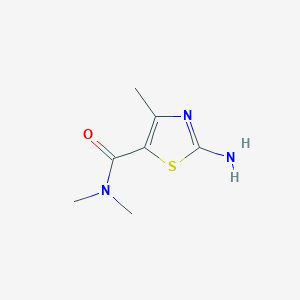
3,4,5-triethoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-phenylbenzamide is a chemical compound that has attracted significant interest in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which has been extensively studied for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-phenylbenzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 3,4,5-triethoxy-N-phenylbenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 3,4,5-triethoxy-N-phenylbenzamide has also been shown to possess anti-tumor activity. Specifically, this compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. The exact mechanism by which 3,4,5-triethoxy-N-phenylbenzamide exerts its anti-tumor effects is not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,4,5-triethoxy-N-phenylbenzamide is its potential as a lead compound for the development of novel anti-inflammatory and analgesic drugs. However, there are also several limitations associated with this compound. For example, 3,4,5-triethoxy-N-phenylbenzamide may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several exciting directions for future research on 3,4,5-triethoxy-N-phenylbenzamide. One potential avenue of investigation is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3,4,5-triethoxy-N-phenylbenzamide and to optimize its therapeutic potential. Finally, the anti-tumor activity of this compound warrants further investigation, particularly in the context of combination therapy with other anti-cancer agents.
Synthesis Methods
The synthesis of 3,4,5-triethoxy-N-phenylbenzamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to produce 3,4,5-trimethoxy-N-phenylbenzamide. The final step involves the ethylation of the amide group using ethyl iodide and potassium carbonate to yield 3,4,5-triethoxy-N-phenylbenzamide.
Scientific Research Applications
3,4,5-triethoxy-N-phenylbenzamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. As such, this compound has been extensively studied in the context of drug discovery and development. Specifically, 3,4,5-triethoxy-N-phenylbenzamide has been investigated for its potential as a lead compound for the development of novel anti-inflammatory and analgesic drugs.
properties
CAS RN |
6378-87-6 |
|---|---|
Product Name |
3,4,5-triethoxy-N-phenylbenzamide |
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h7-13H,4-6H2,1-3H3,(H,20,21) |
InChI Key |
NOMVGVWSWFCMSD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |
Other CAS RN |
6378-87-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)

![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)


![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
